

# Application Note and Protocol: Fries Rearrangement of 2-Acetyl-4-methylphenyl benzoate

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Compound of Interest

Compound Name: 2-Acetyl-4-methylphenyl benzoate

Cat. No.: B2740641

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### **Abstract**

This document provides a detailed protocol for the Fries rearrangement of **2-Acetyl-4-methylphenyl benzoate**, a reaction that transforms an aryl ester into a hydroxy aryl ketone. This rearrangement is a fundamental tool in organic synthesis for producing valuable intermediates used in the development of pharmaceuticals and other fine chemicals.[1][2] The protocol described is based on established procedures for similar substrates and is intended for use by researchers in organic chemistry and drug development.

## Introduction

The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid like aluminum chloride (AlCl<sub>3</sub>).[1][3][4] The reaction proceeds through the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted hydroxy ketones.[1][3] The regioselectivity of the reaction is influenced by conditions such as temperature and solvent polarity; lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[1]

This application note details the protocol for the Fries rearrangement of **2-Acetyl-4-methylphenyl benzoate**. The presence of substituents on the aromatic ring directs the incoming benzoyl group, making this a useful transformation for creating specifically substituted



hydroxybenzophenone derivatives. These products are important precursors in the synthesis of various biologically active molecules.

## **Reaction and Mechanism**

The reaction begins with the coordination of the Lewis acid (e.g., AlCl<sub>3</sub>) to the carbonyl oxygen of the ester. This polarization facilitates the cleavage of the acyl-oxygen bond, generating an acylium carbocation intermediate.[1][3][4] This electrophile then attacks the activated aromatic ring in a process analogous to a Friedel-Crafts acylation, followed by proton abstraction and hydrolysis to yield the final hydroxy aryl ketone product.

For **2-Acetyl-4-methylphenyl benzoate**, the rearrangement is expected to yield primarily the ortho-rearranged product, 3-Benzoyl-2-hydroxy-5-methylacetophenone, due to the existing substitution pattern.

## **Experimental Protocol**

This protocol is adapted from established procedures for the Fries rearrangement of similar aryl benzoates.[5][6]

- 3.1 Materials and Equipment
- Reagents:
  - 2-Acetyl-4-methylphenyl benzoate
  - Anhydrous Aluminum Chloride (AlCl<sub>3</sub>)
  - 6N Hydrochloric Acid (HCl)
  - Dichloromethane (DCM) or Ether
  - Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>) or Magnesium Sulfate (MgSO<sub>4</sub>)
  - Methanol (for recrystallization)
  - Ice



#### • Equipment:

- Three-neck round-bottom flask
- Reflux condenser with a gas outlet/drying tube
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Thermometer
- Separatory funnel
- Rotary evaporator
- Standard glassware for filtration and recrystallization

#### 3.2 Procedure

- Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Acetyl-4-methylphenyl benzoate (1.0 eq).
- Catalyst Addition: Carefully add anhydrous aluminum chloride (2.0 eq) to the flask. Note: This reaction is often performed without a solvent at elevated temperatures.[6] Alternatively, a high-boiling inert solvent like o-dichlorobenzene can be used.
- Reaction: Heat the reaction mixture to 150-170°C using an oil bath or heating mantle.[6]
   Maintain stirring and hold the temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of 6N HCl to decompose the aluminum complex.[6]
- Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ether (3 x 50 mL). Combine the organic layers.



- Washing: Wash the combined organic phase with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude solid product by recrystallization from methanol to obtain the desired 3-Benzoyl-2-hydroxy-5-methylacetophenone.[6]
- Characterization: Confirm the structure of the product using analytical techniques such as <sup>1</sup>H
   NMR, <sup>13</sup>C NMR, IR spectroscopy, and Mass Spectrometry.

# **Data Summary**

The following table summarizes typical reaction conditions and yields for Fries rearrangements of structurally similar aryl benzoates found in the literature. This data can be used as a benchmark for optimizing the protocol for **2-Acetyl-4-methylphenyl benzoate**.

Substrate	Catalyst (eq.)	Solvent	Temperat ure (°C)	Time (h)	Yield (%)	Referenc e
4-Methyl Phenyl Benzoate	AlCl₃ (2.0)	None	150-170	2-3	85	[6]
p-Cresyl Benzoate	AlCl <sub>3</sub> (1.0)	Chlorobenz ene	130	10	81	[5]
Phenyl Benzoate	AICI <sub>3</sub> (5.0)	Nitrometha ne	-10 to RT	3	Moderate- Good	[7]
Phenyl Acetate	AlCl₃	None	120	0.75	~76	[8]

## **Visualized Workflow**

The following diagram illustrates the experimental workflow for the Fries rearrangement protocol.





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Caption: Experimental workflow for the Fries rearrangement.

# **Safety Precautions**

- Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Hydrochloric acid is corrosive and toxic. Handle with care in a well-ventilated area.
- Organic solvents are flammable. Perform the reaction away from ignition sources.
- The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.

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